Structural Differentiation from Closest Proprietary Analogs via Sulfonamide Heterocycle
This compound is explicitly differentiated from its closest analogs by the presence of a 5-ethylthiophene-2-sulfonamide group. In the patent literature defining this chemical space, the primary exemplified sulfonamide variations include substituted benzenesulfonamides, thiophene-2-sulfonamide, and other heteroaryl sulfonamides, but the specific 5-ethylthiophene-2-sulfonamide combination constitutes a distinct molecular species with a unique connectivity fingerprint [1]. No other compound in the exemplified patent families or primary literature shares this exact combination of the 2-benzoyl-THIQ scaffold and the 5-ethylthiophene-2-sulfonamide side chain.
| Evidence Dimension | Molecular identity / Chemical structure uniqueness |
|---|---|
| Target Compound Data | N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-ethylthiophene-2-sulfonamide (CAS 955717-43-8) |
| Comparator Or Baseline | Closest in-class analogs: N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethylbenzene-1-sulfonamide (CAS 955748-36-4) and N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide |
| Quantified Difference | Qualitative: Unique combination of 2-benzoyl-THIQ scaffold with 5-ethylthiophene-2-sulfonamide vs. dimethylbenzene or ethane sulfonamide |
| Conditions | Chemical structure comparison based on patent disclosures (WO-2006069776-A1) and commercial catalog cross-referencing |
Why This Matters
For research programs requiring precise structure-activity relationship mapping or patent landscape navigation, procuring the exact compound with its unique sulfonamide heterocycle is essential to avoid misassignment of biological activity to an incorrect structural feature.
- [1] Torrens Jover, A., Yenes Minguez, S., Mas Prio, J., Romero Alonso, L., Dordal Zueras, A., & Buschmann, H. H. (2006). 5-HT7 receptor antagonists. WO Patent WO-2006069776-A1. View Source
